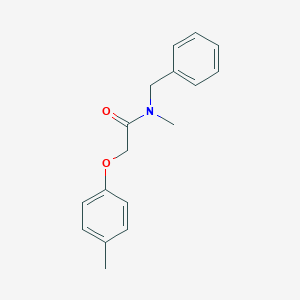![molecular formula C21H21N3O2S2 B295201 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295201.png)
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, also known as ADTP, is a novel thieno[2,3-d]pyrimidine derivative that has been synthesized and studied for its potential scientific research applications. ADTP has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for future research.
Wirkmechanismus
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has a unique mechanism of action that involves the inhibition of DNA polymerase activity, which results in the inhibition of DNA replication and cell division. This compound has also been found to induce DNA damage, which can lead to cell death in cancer cells. The mechanism of action of this compound is still being studied, but it has been found to be different from other thieno[2,3-d]pyrimidine derivatives.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the ability to cross the blood-brain barrier. This compound has also been found to have anti-inflammatory properties and to inhibit the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has a number of advantages for use in lab experiments, including its high purity and yield, its unique mechanism of action, and its ability to cross the blood-brain barrier. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further optimization of its synthesis and purification methods.
Zukünftige Richtungen
There are many potential future directions for the study of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, including its use as a therapeutic agent for the treatment of cancer and Alzheimer's disease, its use as a fluorescent probe for the detection of DNA damage, and its use as a tool for studying the role of DNA damage in aging and cancer. Further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis and purification methods.
Synthesemethoden
The synthesis of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process that includes the reaction of 3-allylthiophene-2-carboxaldehyde with 2-mercapto-N-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl)acetamide to form the intermediate compound, which is then cyclized with 2-methylthio-4(3H)-pyrimidinone to form the final product. The synthesis of this compound has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential scientific research applications, including its use as a fluorescent probe for the detection of DNA damage, its ability to inhibit the growth of cancer cells, and its potential as a therapeutic agent for the treatment of Alzheimer's disease. This compound has also been used as a tool for studying the role of DNA damage in aging and cancer.
Eigenschaften
Molekularformel |
C21H21N3O2S2 |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H21N3O2S2/c1-3-9-24-20(26)17-11-14(2)28-19(17)22-21(24)27-13-18(25)23-10-8-15-6-4-5-7-16(15)12-23/h3-7,11H,1,8-10,12-13H2,2H3 |
InChI-Schlüssel |
LFDXUPQKLXKCKS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)N3CCC4=CC=CC=C4C3 |
Kanonische SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)N3CCC4=CC=CC=C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate](/img/structure/B295120.png)

![2-[Tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B295123.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-phenylacrylate](/img/structure/B295125.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B295126.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B295128.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-fluorobenzoate](/img/structure/B295129.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate](/img/structure/B295131.png)
![2-[Methyl(propan-2-yl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B295133.png)
![2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B295134.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate](/img/structure/B295139.png)
![2-[Methyl(propan-2-yl)amino]ethyl 4-chlorobenzoate](/img/structure/B295140.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3-bromobenzoate](/img/structure/B295141.png)

